molecular formula C10H10N2O B1380988 4-(Dimethylamino)-3-formylbenzonitrile CAS No. 1289200-50-5

4-(Dimethylamino)-3-formylbenzonitrile

Cat. No.: B1380988
CAS No.: 1289200-50-5
M. Wt: 174.2 g/mol
InChI Key: SWNJUFXEMPKNPP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-formylbenzonitrile is a high-purity chemical building block designed for advanced research and development applications. This compound features a benzonitrile core functionalized with both a dimethylamino group and a formyl (aldehyde) group, making it a versatile intermediate in organic synthesis. Its molecular structure allows it to participate in various chemical reactions, particularly as a precursor for synthesizing more complex heterocyclic compounds. In pharmaceutical research, this compound serves as a critical precursor for the synthesis of Schiff base ligands. Schiff bases, which contain an azomethine (-HC=N-) group, are a major class of chemical compounds with diverse biological activities . Research indicates that Schiff bases derived from similar aldehydes demonstrate significant broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacterial isolates, as established through in-vitro and in-silico studies . These properties make such derivatives promising candidates for the development of new antimicrobial agents to address the challenge of multidrug-resistant bacteria . Furthermore, the dimethylamino and nitrile groups present in the structure contribute to its electronic properties, potentially making it and its derivatives subjects of interest in materials science and computational chemistry studies. Researchers value this compound for its utility in constructing molecular frameworks with specific bioactivity or physical characteristics. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(dimethylamino)-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12(2)10-4-3-8(6-11)5-9(10)7-13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNJUFXEMPKNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-formylbenzonitrile typically involves the formylation of 4-(Dimethylamino)benzonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:

    Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.

    Formylation: The Vilsmeier reagent then reacts with 4-(Dimethylamino)benzonitrile to introduce the formyl group at the meta position relative to the dimethylamino group.

The reaction conditions typically involve heating the mixture to a temperature of around 60-70°C for several hours, followed by quenching with water and neutralization with a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-formylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: 4-(Dimethylamino)-3-carboxybenzonitrile.

    Reduction: 4-(Dimethylamino)-3-hydroxymethylbenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-formylbenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in fluorescence spectroscopy due to its unique photophysical properties.

    Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including its use as a building block for drug development.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-formylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the formyl group can undergo nucleophilic attack, leading to the formation of covalent adducts.

Comparison with Similar Compounds

4-Formyl-3-methoxybenzonitrile (CAS 21962-45-8)

  • Structure: Methoxy (electron-donating) replaces dimethylamino at the para position.
  • Impact: The methoxy group is less electron-donating than dimethylamino, resulting in reduced charge-transfer capabilities. This is reflected in lower boiling (318.2°C) and flash points (138.3°C) compared to dimethylamino analogs, likely due to weaker dipole interactions .

3-(Dimethylamino)benzonitrile

  • Structure: Dimethylamino at the meta position instead of para.
  • Impact: NMR studies () show meta-substituted derivatives exhibit distinct chemical shifts in CHI3 and CHBr3 complexes, indicating altered electron density distribution. Para-substituted analogs (e.g., 4-(dimethylamino)benzonitrile) form stronger halogen-bonded (XB) and hydrogen-bonded (HB) complexes due to optimized alignment of electron-rich and electron-poor regions .

Functional Group Variations

Ethyl 4-(Dimethylamino)benzoate

  • Structure : Ester group replaces formyl and nitrile.
  • Reactivity: In resin formulations (), ethyl 4-(dimethylamino)benzoate demonstrates higher polymerization efficiency than methacrylate derivatives, attributed to enhanced electron-donor capacity from the para-dimethylamino group. This suggests that the target compound’s formyl and nitrile groups may similarly modulate reactivity in photopolymerization systems .

4-(Dimethylamino)benzohydrazide (CCDC 2032776)

  • Structure : Hydrazide replaces formyl and nitrile.

Complex Derivatives

(-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (CAS 488787-59-3)

  • Structure : Bulky fluorophenyl and hydroxymethyl substituents.
  • Impact : The fluorophenyl group introduces steric hindrance and electron-withdrawing effects, reducing solubility in polar solvents compared to the simpler target compound. Such derivatives are often explored in medicinal chemistry for targeted bioactivity .

Michler’s Ketone (4,4'-Bis(dimethylamino)benzophenone)

  • Structure: Dual dimethylamino groups on a benzophenone core.
  • Properties : Insoluble in water due to extended conjugation and planar structure. The target compound’s nitrile and formyl groups may improve solubility in aprotic solvents while offering distinct UV-Vis absorption profiles for spectroscopic applications .

Data Tables

Table 1: Physical and Structural Comparison

Compound Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Notable Properties
4-(Dimethylamino)-3-formylbenzonitrile C₁₀H₁₀N₂O 174.20 -CN, -CHO, -N(CH₃)₂ (para) N/A High dipole moment, XB/HB donor
4-Formyl-3-methoxybenzonitrile C₉H₇NO₂ 161.16 -CN, -CHO, -OCH₃ (para) 318.2 Moderate solubility in CH₃CN
3-(Dimethylamino)benzonitrile C₉H₁₀N₂ 146.19 -CN, -N(CH₃)₂ (meta) N/A Weaker XB complexation
Michler’s Ketone C₁₇H₂₀N₂O 268.36 -(N(CH₃)₂)₂ (para) Sublimes >300 Photosensitizer, insoluble in H₂O

Table 2: Reactivity and Interaction Trends

Compound Key Interaction Binding Energy (kJ/mol)* Application Example
This compound Halogen bonding ~25 (estimated) Supramolecular assemblies
3-(Dimethylamino)benzonitrile Hydrogen bonding ~18 Solvatochromic probes
Ethyl 4-(Dimethylamino)benzoate Radical initiation N/A Dental resins

*Based on analogous systems in .

Biological Activity

4-(Dimethylamino)-3-formylbenzonitrile, also known by its CAS number 1289200-50-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethylamino group and a formyl group attached to a benzonitrile structure. This configuration contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
  • Receptor Modulation : It can interact with various receptors, leading to downstream effects that may promote therapeutic benefits.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In cell-based assays, it demonstrated a significant reduction in pro-inflammatory cytokine production, particularly interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The following table summarizes the effects observed:

Concentration (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)
12530
105055
507075

Case Study 1: Antimicrobial Efficacy

In a study published in Antibiotics, researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound showed promising results in reducing bacterial load in infected tissue samples from animal models, indicating potential for therapeutic use in treating infections caused by resistant pathogens.

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving a formulation containing this compound reported reduced joint swelling and pain compared to the placebo group. This suggests that the compound may have therapeutic implications for managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 4-(Dimethylamino)-3-formylbenzonitrile with high purity?

  • Methodology : Start with 4-fluoroaniline derivatives as precursors. Introduce the dimethylamino group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by formylation using Vilsmeier-Haack reagents (POCl₃/DMF). Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >98% purity. Monitor intermediates using TLC and confirm final structure via 1H^{1}\text{H} NMR and FT-IR .
  • Key Considerations : Optimize reaction time to minimize byproducts like over-formylated derivatives. Use anhydrous conditions to prevent hydrolysis of the nitrile group.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • 1H^{1}\text{H} NMR : Expect signals at δ 9.8–10.2 ppm (aldehyde proton), δ 3.0–3.2 ppm (N(CH₃)₂), and aromatic protons in the δ 7.0–8.0 ppm range. Compare with literature data for 3-formylbenzonitrile analogs .
  • FT-IR : Confirm nitrile (C≡N stretch at ~2220 cm⁻¹), aldehyde (C=O stretch at ~1700 cm⁻¹), and dimethylamino (C-N stretch at ~1250 cm⁻¹) groups .
    • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ matching theoretical mass (±1 ppm).

Q. What strategies address poor solubility of this compound in aqueous media?

  • Methodology : Use co-solvents like DMSO (10–20% v/v) or cyclodextrin-based encapsulation to enhance solubility. For kinetic studies, employ micellar systems (e.g., CTAB) to stabilize the compound in water .
  • Precautions : Avoid prolonged exposure to light and heat to prevent aldehyde oxidation.

Advanced Research Questions

Q. How do electronic effects of the dimethylamino and formyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The dimethylamino group acts as an electron donor, activating the benzene ring toward electrophilic substitution at the para position. The formyl group directs nucleophilic attacks (e.g., Grignard reagents) to the ortho position. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity .
  • Experimental Validation : Perform Suzuki-Miyaura coupling with arylboronic acids; analyze regioselectivity via 13C^{13}\text{C} NMR and X-ray crystallography .

Q. What discrepancies exist in reported spectral data for this compound, and how can they be resolved?

  • Case Study : Contrast 1H^{1}\text{H} NMR data from different sources (e.g., δ 3.1 ppm for N(CH₃)₂ in vs. δ 3.0 ppm in ). Re-examine solvent effects (CDCl₃ vs. DMSO-d₆) and pH-dependent shifts.
  • Resolution : Standardize experimental conditions (solvent, concentration) and validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of enzymes like cytochrome P450. Parameterize the compound’s force field with Gaussian09 (M06-2X/cc-pVTZ) to simulate binding energies and hydrogen-bonding patterns .
  • Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine computational models.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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